molecular formula C12H13F3O2 B1589035 Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate CAS No. 70311-33-0

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Cat. No. B1589035
CAS RN: 70311-33-0
M. Wt: 246.22 g/mol
InChI Key: OUHPHSYPKKLTKJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The Chinese chemical database ChemBK also mentions a synthesis method involving the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to produce 3-(trifluoromethyl)benzyl alcohol, which then reacts with ethyl propionate under acid catalysis to produce Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is 1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 .


Chemical Reactions Analysis

The key intermediate for the preparation of Cinacalcet HCl, a calcimimetic drug, is 3-(3-trifluoromethylphenyl)propanal, which can be synthesized from Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .


Physical And Chemical Properties Analysis

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a solid at room temperature. It has a predicted density of 1.179±0.06 g/cm3 and a predicted boiling point of 252.1±35.0 °C .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Aminophenyl Propanoate : Nagel et al. (2011) developed a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate, which involved a tandem Knoevenagel condensation/alkylidene reduction and simultaneous esterification using stannous chloride in ethanol (Nagel, Radau, & Link, 2011).

  • Synthesis of Imidazo Pyrimidine Compounds : Liu (2013) prepared 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine by condensing ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate, leading to novel imidazo pyrimidine compounds (Liu, 2013).

Pharmaceutical Research

  • Polymorphism in Pharmaceuticals : Vogt et al. (2013) investigated two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques, which is essential for the characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Polymer Science

  • Polymerization Studies : Souverain et al. (1980) explored the complexation of trifluoromethanesulphonates, related to trifluoromethylphenyl compounds, by their conjugate acid in the polymerization of ethylenic monomers, contributing to the understanding of superacid-catalyzed polymerizations (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Safety And Hazards

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a refrigerator .

Future Directions

The synthesis process of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has been improved for more sustainable production of Cinacalcet HCl . This suggests that future research may focus on further improving the synthesis process or exploring its potential applications in the production of other compounds.

properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPHSYPKKLTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474396
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

CAS RN

70311-33-0
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3-trifluoromethylphenyl)propionic acid (13.6 g) in anhydrous ethanol (25 ml) containing concentrated sulphuric acid (1.5 ml) was heated at reflux for 24 hours and was then poured into water (100 ml). The mixture was extracted with diethyl ether and the ethereal extract was washed with water, with aqueous sodium carbonate solution (2 N), and with water, then dried over magnesium sulphate and evaporated. The resulting residue was distilled, to give ethyl 3-(3-trifluoromethylphenyl)propionate (11.5 g) in the form of a colourless oil, b.p. 133°-135° C./17 mm Hg. [elemental analysis: C, 58.6; H, 5.2%. C12H13F3O2 requires C, 58.5; H, 5.3%. νmax 1125, 1170, 1330 and 1740 cm-1 ].
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VD Rathod, S Paganelli, M Kočevar, M Krivec… - Molecules, 2023 - mdpi.com
Cinacalcet (I), sold as hydrochloride salt, is a calcimimetic drug which has been approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and …
Number of citations: 8 www.mdpi.com
NS Ganesh, K Spandana, AV Narsaiah - Indian Journal of …, 2022 - op.niscpr.res.in
A simple and efficient route has been developed for enantioselective synthesis of hyperparathyroidism agent (R)-Cinacalcet. The synthesis started from commercially available …
Number of citations: 1 op.niscpr.res.in
VD Rathod - 2016 - dspace.unive.it
The aim of this thesis work was the synthesis, characterization and application of new catalysts to be used in reactions as hydrogenation, Heck reaction, Friedel-Crafts acylations, etc., in …
Number of citations: 0 dspace.unive.it

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